VBIT-4

Catalog No.
S546632
CAS No.
2086257-77-2
M.F
C21H23ClF3N3O3
M. Wt
457.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
VBIT-4

CAS Number

2086257-77-2

Product Name

VBIT-4

IUPAC Name

N-(4-chlorophenyl)-4-hydroxy-3-[4-[4-(trifluoromethoxy)phenyl]piperazin-1-yl]butanamide

Molecular Formula

C21H23ClF3N3O3

Molecular Weight

457.9 g/mol

InChI

InChI=1S/C21H23ClF3N3O3/c22-15-1-3-16(4-2-15)26-20(30)13-18(14-29)28-11-9-27(10-12-28)17-5-7-19(8-6-17)31-21(23,24)25/h1-8,18,29H,9-14H2,(H,26,30)

InChI Key

QYSQXVAEFPWMEM-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)OC(F)(F)F)C(CC(=O)NC3=CC=C(C=C3)Cl)CO

Solubility

Soluble in DMSO

Synonyms

VBIT-4; VBIT 4; VBIT4

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)OC(F)(F)F)C(CC(=O)NC3=CC=C(C=C3)Cl)CO

Description

The exact mass of the compound VBIT-4 is 457.138 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

VDAC1 Inhibition and Apoptosis Prevention

VBIT-4 acts as a VDAC1 inhibitor, preventing its formation of channels in the mitochondrial membrane. This channel formation is associated with programmed cell death, or apoptosis. Studies have shown that VBIT-4 effectively inhibits VDAC1 oligomerization, thereby preventing apoptosis and its associated processes, including:

  • Cytosolic calcium (Ca2+) elevation: VBIT-4 prevents excessive Ca2+ influx into the cytoplasm, which can trigger cell death. [Source: National Institutes of Health (NIH) - ]
  • Reactive oxygen species (ROS) production: VBIT-4 reduces the generation of damaging ROS within cells, further protecting them from apoptosis. [Source: National Institutes of Health (NIH) - ]

This ability to suppress apoptosis has led researchers to explore VBIT-4's potential in treating various diseases with a significant apoptotic component, including:

  • Neurodegenerative diseases: Studies in Alzheimer's disease (AD) models suggest that VBIT-4 prevents neuronal cell death and alleviates neuroinflammation by inhibiting VDAC1 and associated apoptotic pathways. [Source: National Institutes of Health (NIH) - ]
  • Cardiovascular diseases: Research indicates VBIT-4's potential to protect heart cells from damage caused by ischemia-reperfusion injury, a condition linked to heart attacks and strokes, by preventing VDAC1-mediated apoptosis. [Source: ]

VDAC1 and Mitochondrial Dysfunction

VDAC1 plays a crucial role in mitochondrial function, and its dysregulation is linked to various diseases. VBIT-4's interaction with VDAC1 is being investigated for its potential to:

  • Prevent mitochondrial dysfunction: Studies in animal models of type 2 diabetes (T2D) and lupus suggest that VBIT-4's VDAC1 inhibitory effect helps maintain proper mitochondrial function and protects against disease progression. [Source: ]
  • Reduce inflammation: VBIT-4 may help regulate inflammation by preventing VDAC1-mediated release of mitochondrial DNA into the cytoplasm, which can trigger inflammatory responses. [Source: National Institutes of Health (NIH) - ]

VBIT-4 is a small molecule identified as a potent inhibitor of the voltage-dependent anion channel 1 (VDAC1), a crucial protein located in the outer mitochondrial membrane. This compound is notable for its ability to inhibit VDAC1 oligomerization, which is associated with various pathological conditions, including apoptosis and metabolic disorders. VBIT-4 has been characterized for its low dissociation constant, indicating a strong binding affinity to VDAC1, making it a promising candidate for therapeutic applications targeting mitochondrial dysfunction .

VBIT-4 acts by inhibiting the oligomerization of VDAC1. This prevents excessive release of mitochondrial DNA (mtDNA) and type I interferon (IFN) signaling, both of which are implicated in autoimmune diseases like systemic lupus erythematosus (SLE). In other studies, VBIT-4 has shown promise in protecting against cell death in pancreatic beta cells and improving cognitive function in animal models of neurodegenerative diseases []. These effects are likely linked to its ability to maintain mitochondrial function and ATP production [].

That typically require specialized organic chemistry techniques. While specific synthetic pathways are not extensively detailed in the available literature, it is known that:

  • VBIT-4 can be derived from simpler organic precursors through a series of coupling reactions.
  • The synthesis often requires purification steps like chromatography to achieve high purity levels necessary for biological testing .

VBIT-4 exhibits significant biological activity by modulating mitochondrial function and apoptosis. Studies have demonstrated that:

  • It effectively reduces cell death induced by hyperglycemia in endothelial cells and fibroblasts.
  • The compound has shown potential in alleviating symptoms related to conditions such as Type 2 diabetes, lupus, and colitis by targeting the mitochondrial pathway involved in these diseases .

VBIT-4 has several potential applications in biomedical research and therapeutics:

  • Diabetes Treatment: Its ability to inhibit VDAC1 oligomerization makes it a candidate for treating diabetic complications by preserving mitochondrial integrity .
  • Cancer Research: Given its role in apoptosis regulation, VBIT-4 may be explored as a therapeutic agent in cancer where apoptosis dysregulation is prevalent .
  • Neurodegenerative Disorders: The compound's protective effects on mitochondria suggest potential applications in diseases characterized by mitochondrial dysfunction, such as Alzheimer's and Parkinson's disease .

Interaction studies have confirmed that VBIT-4 binds specifically to VDAC1, affecting its functional activity:

  • Binding Affinity: The dissociation constant (Kd) of VBIT-4 has been measured at approximately 3 µM, indicating a strong interaction with VDAC1 compared to other ligands .
  • Functional Impact: Studies using microscale thermophoresis and differential scanning fluorimetry have demonstrated that VBIT-4 significantly alters the conductance properties of VDAC1 channels, supporting its role as an inhibitor .

Several compounds exhibit similar mechanisms of action or target the same pathways as VBIT-4. These include:

Compound NameMechanism of ActionUnique Features
CannabidiolModulates various ion channels including VDACKnown for anti-inflammatory properties
CurcuminInhibits apoptosis via multiple pathwaysNatural compound with antioxidant properties
DIDS (4,4'-diisothiocyanostilbene-2,2'-disulfonic acid)Inhibits conductance of VDAC channelsPrimarily used for studying ion transport
UbiquinoneFunctions as an electron carrier in mitochondriaEssential for ATP synthesis
FluoxetineInhibits serotonin reuptake; potential effects on mitochondrial functionAntidepressant with neuroprotective effects

VBIT-4 stands out due to its specific targeting of VDAC1 oligomerization, making it particularly relevant for conditions where mitochondrial dysfunction leads to increased apoptosis.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.9

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

457.1380038 g/mol

Monoisotopic Mass

457.1380038 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Ben-Hail D, Begas-Shvartz R, Shalev M, Shteinfer-Kuzmine A, Gruzman A, Reina S, De Pinto V, Shoshan-Barmatz V. Novel Compounds Targeting the Mitochondrial Protein VDAC1 Inhibit Apoptosis and Protect against Mitochondrial Dysfunction. J Biol Chem. 2016 Nov 25;291(48):24986-25003. Epub 2016 Oct 13. PubMed PMID: 27738100; PubMed Central PMCID: PMC5122769.

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